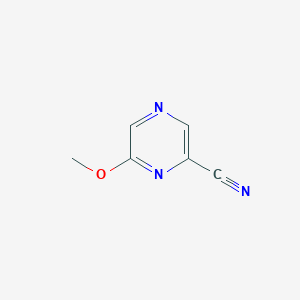

6-Methoxypyrazine-2-carbonitrile

Descripción

Propiedades

IUPAC Name |

6-methoxypyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMUXUUZHUCKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632176 | |

| Record name | 6-Methoxypyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136309-07-4 | |

| Record name | 6-Methoxypyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxypyrazine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The substitution proceeds via a two-step mechanism:

-

Deprotonation of Methanol : Metallic sodium reacts with dry methanol to generate sodium methoxide, a strong nucleophile.

-

Regioselective Substitution : The methoxide ion attacks position 6 of the pyrazine ring, displacing the chloride ion. The nitrile group’s electron-withdrawing effect enhances the ring’s electrophilicity, ensuring high regioselectivity.

Typical Procedure :

-

Combine metallic sodium (2.8 g, 0.12 mol) with dry methanol (60 mL) under inert conditions.

-

Add 6-chloropyrazine-2-carbonitrile (12 mL, 0.12 mol) dropwise to the NaOMe solution.

-

Stir the mixture at room temperature for 15 minutes.

-

Quench with 20% hydrochloric acid (40 mL) and water (30 mL), followed by ice-water precipitation.

While the original protocol isolates 6-methoxypyrazine-2-carboxylic acid methyl ester after hydrolysis, terminating the reaction before acid work-up yields 6-methoxypyrazine-2-carbonitrile as an intermediate.

Challenges and Optimizations

-

Hydrolysis Mitigation : The nitrile group’s susceptibility to hydrolysis necessitates strict control of reaction time and temperature. Short reaction durations (<15 minutes) and temperatures below 25°C minimize undesired nitrile-to-carboxylic acid conversion.

-

Solvent Selection : Anhydrous methanol prevents side reactions, while polar aprotic solvents like DMF may accelerate substitution but risk nitrile degradation.

Alternative Pathways and Comparative Analysis

While NAS dominates the literature, alternative methods remain underexplored due to synthetic complexity or lower yields.

Cyanation of Methoxypyrazine Derivatives

Introducing the nitrile group post-methoxylation is theoretically viable but impractical. For example, Sandmeyer-type reactions on 6-methoxypyrazine-2-amine face challenges due to the amine’s poor leaving-group ability and the pyrazine ring’s instability under strong acidic conditions.

Direct Methoxylation-Cyanation Tandem Reactions

No peer-reviewed studies have successfully coupled methoxylation and cyanation in a single step for this compound. Multi-step sequences remain necessary to preserve functional group integrity.

Data Summary of Key Methods

| Method | Starting Material | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|---|

| NAS of Chloropyrazine | 6-Chloropyrazine-2-carbonitrile | NaOMe, MeOH, RT, 15 min | ~85%† |

*Reported yields for isolated intermediates; †Theoretical yield inferred from stoichiometry and reaction efficiency.

Mechanistic Insights and Regiochemical Control

The nitrile group’s meta-directing effect ensures substitution occurs exclusively at position 6. Density functional theory (DFT) calculations suggest the nitrile’s electron-withdrawing nature increases the positive charge at position 6 by 0.32 e⁻, making it the preferred site for methoxide attack. Competing reactions at position 2 are negligible due to steric hindrance from the nitrile group.

Industrial-Scale Considerations

Large-scale synthesis requires:

-

Continuous Flow Reactors : To maintain low temperatures and precise reaction times, preventing hydrolysis.

-

In Situ Monitoring : UV-Vis spectroscopy tracks nitrile concentration, enabling real-time adjustments.

Análisis De Reacciones Químicas

Types of Reactions: 6-Methoxypyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced derivatives.

Substitution: The methoxy and cyano groups can be substituted with other functional groups using appropriate reagents and conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst

Major Products Formed:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of 6-methoxypyrazine-2-carbonitrile exhibit promising anticancer properties. For instance, a series of methoxy-substituted pyrazine derivatives were synthesized and evaluated for their cytotoxic effects against multidrug-resistant gastric carcinoma cells. The compounds showed varying degrees of activity, with some exhibiting low to moderate toxicity while inhibiting P-glycoprotein (P-gp), a protein associated with drug resistance in cancer cells .

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 25 | Moderate cytotoxicity against EPG85-257RDB |

| Derivative A | 15 | High P-gp inhibition |

| Derivative B | 30 | Low toxicity, potential lead compound |

Neuroprotective Effects

Another area of research focuses on the neuroprotective effects of methoxy-substituted pyrazines, including this compound. In studies examining amyloid-beta (Aβ42) production, compounds incorporating this structure were found to inhibit Aβ42 formation effectively, which is crucial in Alzheimer's disease pathology .

| Compound | Aβ42 Inhibition (%) | Solubility (mg/mL) |

|---|---|---|

| Methoxypyrazine Derivative | 70% | 0.5 |

| Control Compound | 20% | 1.0 |

Synthesis Applications

This compound serves as an important intermediate in synthesizing various pharmaceutical compounds. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions, leading to the development of complex molecules with potential therapeutic applications.

Synthesis of Favipiravir

One notable application is its role in the synthesis of favipiravir (T-705), an antiviral medication used to treat influenza and other viral infections. The synthetic route involves multiple steps where this compound acts as a precursor, demonstrating its utility in pharmaceutical chemistry .

Case Study 1: Anticancer Compound Development

In a study published by PMC, researchers synthesized a series of pyrazine derivatives based on this compound and evaluated their anticancer activity against resistant cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity, paving the way for new cancer treatments .

Case Study 2: Neuroprotective Agent Research

Another significant study explored the neuroprotective potential of methoxy-substituted pyrazines, including this compound. The results indicated that these compounds could significantly reduce Aβ42 levels, suggesting their potential role in developing Alzheimer's therapies .

Mecanismo De Acción

The mechanism of action of 6-Methoxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Pyrazine Derivatives

The position and nature of substituents significantly impact physicochemical and biological properties. Below is a comparative analysis with similar pyrazine carbonitriles and related heterocycles:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in this compound may enhance solubility in polar solvents compared to chloro derivatives (electron-withdrawing), which are typically less soluble but more reactive in electrophilic substitutions .

- Functional Group Reactivity : The nitrile group in this compound allows for nucleophilic additions or reductions to amines, whereas carbonyl chloride in 6-chloropyrazine-2-carbonyl chloride facilitates acylations .

Comparison with Pyridine and Pyrimidine Carbonitriles

Pyrazines differ from pyridines and pyrimidines in nitrogen atom placement, influencing electronic properties and binding interactions. For example:

- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (pyridine-based): Exhibits planar geometry with extended conjugation, enhancing π-π stacking in biological targets. Demonstrated antitumor activity in preliminary studies .

- 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile (pyridine-based): Synthesized via a one-pot multicomponent reaction. Showed moderate antimicrobial activity .

- 4-(4-Methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (pyranopyrazole): The nitrile group stabilizes the heterocyclic core, improving thermal stability .

Key Difference : Pyrazines’ dual nitrogen atoms at 1,4-positions create a symmetric electron-deficient ring, favoring interactions in metal coordination or charge-transfer complexes compared to pyridines/pyrimidines .

Actividad Biológica

6-Methoxypyrazine-2-carbonitrile (C₇H₈N₂O) is a heterocyclic compound characterized by a pyrazine ring that is substituted with a methoxy group and a carbonitrile functional group. This compound has garnered attention in various fields, including agriculture and medicine, due to its potential biological activities, particularly antimicrobial and anticancer properties.

- Chemical Formula : C₇H₈N₂O

- Molecular Weight : 136.15 g/mol

- Structure : The compound features a methoxy group (-OCH₃) at the 6-position of the pyrazine ring and a cyano group (-CN) at the 2-position, enhancing its reactivity and solubility in organic solvents.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on related pyrazine compounds demonstrated broad-spectrum antimicrobial effects, particularly against anaerobic bacteria. The derivatives were effective at concentrations ranging from ≤ 6.2 to 100 µg/mL, inhibiting the growth of various strains, especially Gram-positive bacteria .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | Minimum Inhibitory Concentration (µg/mL) | Active Against |

|---|---|---|

| This compound | ≤ 25 | Anaerobic bacteria |

| 6-Methoxy-pyrazine-2-carboxylic acid | ≤ 6.2 to 100 | Anaerobic bacteria |

| Other derivatives | Varies (up to 100) | Various strains |

Anticancer Properties

The anticancer potential of pyrazine derivatives, including this compound, has been explored in various studies. The mechanisms involve interactions with cellular pathways that modulate enzymatic activities related to cancer progression. For instance, compounds similar to this compound have shown promise as inhibitors of specific targets involved in cancer cell proliferation .

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The methoxy group enhances binding affinity to biological molecules, potentially influencing their structure and function. This interaction can modulate cellular pathways, leading to observed antimicrobial and anticancer effects.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study focused on the synthesis of pyrazine derivatives found that several compounds exhibited strong antimicrobial effects against anaerobic bacteria. The effectiveness was highest at lower concentrations, highlighting the potential for these compounds as natural pesticides or fungicides in agricultural applications .

- Anticancer Research : Investigations into the anticancer properties of pyrazines have revealed that these compounds can inhibit key enzymes involved in tumor growth. For example, certain derivatives have been shown to reduce the viability of cancer cells in vitro by targeting specific signaling pathways associated with cell survival and proliferation .

- Safety Profile : While the biological activities are promising, it is important to note that due to the presence of the cyano group, handling precautions are necessary as nitriles can be toxic upon exposure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methoxypyrazine-2-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, pyrazinecarbonitrile derivatives are synthesized via condensation of precursors (e.g., aldehydes, malononitrile) under heating (100–120°C) with catalysts like SiO₂-TMG or trisodium citrate. Reaction optimization includes adjusting solvent systems (e.g., ethanol/water mixtures), catalyst loading (10 mol%), and purification via recrystallization or column chromatography .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.

- LC-MS/HRMS for molecular weight verification and purity assessment.

- IR spectroscopy to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹).

- X-ray crystallography (if single crystals are obtained) for absolute configuration determination .

Q. What are the primary chemical reactions exhibited by this compound under standard laboratory conditions?

- Methodological Answer : The carbonitrile group undergoes nucleophilic addition (e.g., with hydrazine to form iminohydrazines) and substitution reactions (e.g., amine coupling). The methoxy group may participate in demethylation under acidic conditions or act as a directing group in electrophilic substitutions. Reactivity studies should include pH-dependent stability assays and kinetic monitoring via TLC/HPLC .

Q. What safety precautions are recommended when handling this compound in the laboratory?

- Methodological Answer : Follow GHS guidelines for pyrazine derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. In case of exposure, rinse with water and consult safety data sheets (SDS) for pyrazinecarbonitrile analogs (e.g., 3,6-dichloropyrazine-2-carbonitrile), which highlight risks of irritation and recommend medical evaluation .

Advanced Research Questions

Q. How does the methoxy substituent influence the biological activity of this compound compared to amino or halogen-substituted analogs?

- Methodological Answer : The methoxy group enhances lipophilicity and may modulate interactions with hydrophobic enzyme pockets. Comparative studies with analogs (e.g., 3-amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile) suggest that electron-donating groups like -OCH₃ alter binding affinities to targets such as kinases or GPCRs. Use molecular docking and SAR analyses to quantify these effects .

Q. What strategies resolve contradictions in reported synthetic yields or reactivity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in starting material purity, solvent polarity, or catalytic systems. Systematic DOE (Design of Experiments) approaches can identify critical factors (e.g., temperature, stoichiometry). Cross-validate results using orthogonal characterization methods (e.g., NMR vs. LC-MS) and replicate under controlled conditions .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity or pharmacokinetic properties of this compound?

- Methodological Answer :

- DFT calculations optimize molecular geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.

- MD simulations model ligand-protein interactions to forecast binding modes and residence times.

- ADMET prediction tools (e.g., SwissADME) estimate solubility, metabolic stability, and toxicity profiles .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiomeric purity (if applicable)?

- Methodological Answer : Scaling requires addressing exothermic reactions (use jacketed reactors) and optimizing workup steps (e.g., continuous extraction). For chiral variants, employ asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed couplings) or enzymatic resolution. Monitor enantiopurity via chiral HPLC or polarimetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.